molecular formula C12H15NO4 B020239 N-Phenoxycarbonyl-L-valine CAS No. 126147-70-4

N-Phenoxycarbonyl-L-valine

Cat. No.: B020239
CAS No.: 126147-70-4
M. Wt: 237.25 g/mol
InChI Key: HVJMEAOTIUMIBJ-JTQLQIEISA-N
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Description

N-Phenoxycarbonyl-L-valine: is an amino acid derivative widely utilized in organic chemistry and biochemistry. It is primarily used as a protecting group for the amino group of L-valine during peptide synthesis . This compound is known for its stability and ease of removal, making it a valuable tool in the synthesis of complex peptides and proteins.

Mechanism of Action

Target of Action

N-Phenoxycarbonyl-L-valine, also known as (S)-3-Methyl-2-((phenoxycarbonyl)amino)butanoic acid, is primarily used in peptide synthesis as a protecting group for the amino group of L-valine . The primary target of this compound is therefore the amino group of L-valine, a crucial amino acid involved in various biological processes.

Mode of Action

The compound acts by attaching itself to the amino group of L-valine, thereby protecting it from unwanted reactions during peptide synthesis . This protection is crucial for the successful synthesis of peptides, as it prevents side reactions that could interfere with the desired sequence or structure of the peptide. Once the peptide synthesis is complete, the protecting group is removed using a base, typically piperidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenoxycarbonyl-L-valine can be synthesized through the reaction of L-valine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Phenoxycarbonyl-L-valine is extensively used in peptide synthesis as a protecting group for the amino group of L-valine. This allows for the selective formation of peptide bonds without unwanted side reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It is also employed in the synthesis of peptide-based drugs and biomaterials .

Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based therapeutics and as an intermediate in the production of various chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability under various reaction conditions and ease of removal, making it a preferred choice in peptide synthesis .

Properties

IUPAC Name

(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJMEAOTIUMIBJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431202
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126147-70-4
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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